An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypyridin-2-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, makes it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-hydroxypyridin-2-yl)acetamide, including its structural information, physical characteristics, and preliminary insights into its biological relevance. The information presented herein is intended to support further research and application of this compound in medicinal chemistry and drug discovery.
Chemical Structure and Identity
N-(3-hydroxypyridin-2-yl)acetamide is systematically named and identified by several key descriptors.
| Identifier | Value |
| IUPAC Name | N-(3-hydroxypyridin-2-yl)acetamide |
| CAS Number | 31354-48-0[1][2] |
| Molecular Formula | C₇H₈N₂O₂[1][2] |
| Molecular Weight | 152.15 g/mol [1][2] |
| MDL Number | MFCD09757484[1][2] |
Physicochemical Properties
The physicochemical properties of N-(3-hydroxypyridin-2-yl)acetamide are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Appearance | Light Yellow Powder | [1][2] |
| Boiling Point | 485.3°C at 760 mmHg | [1][2] |
| Storage | 2-8°C, store under inert gas | [1][2] |
Spectroscopic Data
While specific spectral data with peak assignments are not publicly available, supplier specifications indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the structure of N-(3-hydroxypyridin-2-yl)acetamide.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include resonances for the aromatic protons on the pyridine ring, the amine proton, the hydroxyl proton, and the methyl protons of the acetamido group. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.
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¹³C NMR: Expected signals would correspond to the seven carbon atoms in the molecule, including the two carbonyl carbons and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
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O-H stretching (hydroxyl group)
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N-H stretching (amide group)
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C=O stretching (amide carbonyl)
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C-N stretching (amide group)
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Aromatic C-H and C=C stretching (pyridine ring)
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.
Synthesis
A detailed, experimentally verified protocol for the synthesis of N-(3-hydroxypyridin-2-yl)acetamide is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.
A potential synthetic pathway could involve the acetylation of 2-amino-3-hydroxypyridine. This would be a nucleophilic acyl substitution reaction where the amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.
Figure 1. A conceptual synthetic pathway for N-(3-hydroxypyridin-2-yl)acetamide.
Biological Activity and Potential Applications
N-(3-hydroxypyridin-2-yl)acetamide is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds.[1][2] Its inherent structure suggests potential for various therapeutic applications.
Pharmaceutical Intermediate
The molecule serves as a building block for creating compounds with potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer agents.[1][2] The hydroxypyridine scaffold is present in numerous pharmaceuticals, and the acetamido group can be a key pharmacophoric feature or a handle for further chemical modification.
Enzyme Inhibition
The structure of N-(3-hydroxypyridin-2-yl)acetamide makes it a candidate for studies on enzyme inhibition.[1] The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.
Signaling Pathways
While no specific signaling pathways have been definitively associated with N-(3-hydroxypyridin-2-yl)acetamide itself, its derivatives are being investigated for their roles in various cellular processes. A generalized workflow for investigating the impact of a novel compound like N-(3-hydroxypyridin-2-yl)acetamide on a signaling pathway is outlined below.
Figure 2. A general experimental workflow for studying the effects of a compound on signaling pathways.
Safety and Handling
N-(3-hydroxypyridin-2-yl)acetamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(3-hydroxypyridin-2-yl)acetamide is a chemical compound with significant potential as a building block in the development of new therapeutic agents. While a comprehensive dataset of its physicochemical and biological properties is not yet available, this guide consolidates the existing information to aid researchers in their future investigations. Further experimental work is necessary to fully characterize this promising molecule and unlock its full potential in medicinal chemistry.
